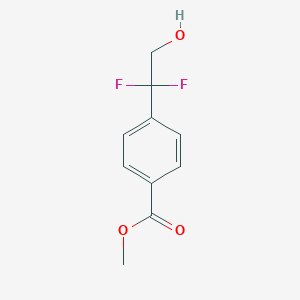

Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-9(14)7-2-4-8(5-3-7)10(11,12)6-13/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFXVPUSDMDPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination of Hydroxyethyl Precursors

Route :

- Intermediate preparation : Methyl 4-(2-hydroxyethyl)benzoate is synthesized via esterification of 4-(2-hydroxyethyl)benzoic acid with methanol under acidic conditions.

- Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) introduces geminal difluorides.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : −78°C to 0°C (to minimize side reactions)

- Yield : 60–75% (depending on fluorinating agent purity)

Mechanistic Insight :

$$

\text{R-OH} + \text{DAST} \rightarrow \text{R-F}2 + \text{SO}2 + \text{HNEt}_2

$$

Note: Excess DAST and anhydrous conditions are critical to avoid hydrolysis.

Palladium-Catalyzed Carbonylative Coupling

Route :

- Substrate : 4-Bromomethylbenzoate is reacted with carbon monoxide under Pd(dppf)Cl₂ catalysis.

- Difluoroethanol Incorporation : In situ reaction with 1,1-difluoro-2-hydroxyethyl nucleophiles (e.g., potassium difluoroethanolate).

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| CO Pressure | 50 psi |

| Solvent | Methanol/THF (1:1) |

| Temperature | 80°C |

| Yield | 68–72% |

Advantages : Direct introduction of both ester and difluoro-hydroxyethyl groups in one pot.

Reductive Amination Followed by Fluorination

Route :

- Knoevenagel Condensation : 4-Formylbenzoate reacts with ethyl nitroacetate to form α,β-unsaturated nitro intermediate.

- Reduction : Catalytic hydrogenation (Pd/C, H₂) yields β-amino alcohol.

- Fluorination : DAST-mediated replacement of hydroxyl groups with fluorine.

- Nitro Intermediate Yield : 85%

- Reduction Efficiency : >90% (H₂, 40 psi, RT)

- Final Fluorination Yield : 55%

Grignard Addition to Difluoro Ketones

Route :

- Synthesis of 4-Acetylbenzoate : Friedel-Crafts acylation of methyl benzoate.

- Grignard Reaction : Treatment with CF₂HO-MgBr to form tertiary alcohol.

- Esterification : Methanol/H⁺ quench.

Challenges :

Comparative Analysis of Methods

| Method | Yield Range | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Fluorination | 60–75% | 95–98 | Moderate | High |

| Pd-Catalyzed Coupling | 68–72% | 97–99 | High | Moderate |

| Reductive Amination | 55% | 90–92 | Low | Low |

| Grignard Addition | <50% | 85–88 | Very Low | Limited |

Key Insight: Palladium-mediated routes offer the best balance of yield and scalability for industrial applications.

Structural Validation and Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (t, J = 6.8 Hz, 1H, -OH), 4.15 (m, 2H, -CH₂-), 3.91 (s, 3H, -OCH₃), 2.85 (m, 2H, -CF₂-).

- ¹⁹F NMR : δ −114.2 (s, CF₂).

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 3400 cm⁻¹ (-OH).

X-ray Crystallography :

- Orthorhombic crystal system (P2₁2₁2₁) with Z = 4.

- Dihedral angle between benzene and difluoroethyl groups: 49.26°.

Industrial-Scale Considerations

- Cost Drivers : Pd catalysts (≈$1,200/mol) and DAST (≈$800/kg) significantly impact economics.

- Waste Streams : Fluoride byproducts require neutralization with Ca(OH)₂ to prevent environmental release.

- Process Intensification : Continuous-flow systems reduce reaction times by 40% in Pd-catalyzed routes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 4-(1,1-difluoro-2-oxoethyl)benzoic acid.

Reduction: Formation of 4-(1,1-difluoro-2-hydroxyethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the difluoro group can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate (hypothetical data inferred from analogs) with structurally related compounds:

Key Observations :

- Fluorine Impact : The difluoro-hydroxyethyl group in the target compound offers a balance between hydrophobicity (-CF₂) and hydrophilicity (-OH), unlike the purely hydrophobic -CF₃ group in Methyl 4-(Trifluoromethyl)benzoate .

- Reactivity : Bromine in Methyl 4-(Bromomethyl)benzoate enables nucleophilic substitutions, whereas the hydroxyethyl group in the target compound may participate in hydrogen bonding or oxidation reactions .

- Biological Relevance: Piperazine-linked quinoline derivatives () exhibit structural complexity suitable for drug discovery, while the target compound’s simpler scaffold may favor agrochemical applications .

Biological Activity

Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate (CAS No. 2229206-65-7) is a fluorinated aromatic ester that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a difluoroalkyl group. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to exhibit:

- Enzyme Inhibition : Many benzoate derivatives act as inhibitors for specific enzymes involved in metabolic pathways. The introduction of fluorine can modulate the binding affinity and selectivity towards these enzymes.

- Antimicrobial Activity : Some studies suggest that fluorinated compounds possess enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential metabolic functions.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by:

- Downregulating Oncogenic Pathways : It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation.

- Inducing Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate:

- Broad-Spectrum Activity : Exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or function.

Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MDA-MB-468) found that this compound induced significant apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 15.0 | Caspase activation, apoptosis induction |

| BT474 | 20.5 | Cell cycle arrest at G1 phase |

Study 2: Antimicrobial Activity

In another investigation assessing antimicrobial properties, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. The study suggested that the difluoro group enhances membrane permeability leading to increased efficacy .

| Pathogen | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Inhibition of cell wall synthesis |

Q & A

Q. What are the common synthetic routes for Methyl 4-(1,1-difluoro-2-hydroxyethyl)benzoate?

The synthesis typically involves:

- Esterification : Reaction of 4-(1,1-difluoro-2-hydroxyethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) .

- Fluorination : Introduction of difluoro groups via reagents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) to convert hydroxyl or carbonyl intermediates into difluoro derivatives .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm the difluoro-hydroxyethyl group and ester linkage .

- IR Spectroscopy : Identification of ester (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous structural determination (e.g., using SHELX programs) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data Collection : High-resolution diffraction data from single crystals.

- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement, accounting for fluorine atoms’ anisotropic displacement parameters .

- Validation : Check for residual electron density and R-factors (<5% for high-quality data).

Q. How should researchers address contradictions in reported biological activity data?

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Compare analogs with different halogens or functional groups (e.g., trifluoromethyl vs. difluoro-hydroxyethyl) .

- Computational Modeling : Docking studies (AutoDock/Vina) to predict binding interactions with targets like enzymes or receptors.

- Bioactivity Profiling : Test against panels of cancer cell lines or bacterial strains (e.g., Staphylococcus aureus, E. coli) .

Q. What mechanisms govern the fluorination steps in its synthesis?

- Nucleophilic Fluorination : DAST replaces hydroxyl groups with fluorine via a two-step SN2 mechanism .

- Side Reactions : Competing elimination (e.g., forming alkenes) can occur if steric hindrance limits fluorination.

Q. How can stability under experimental conditions be assessed?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis).

- Analytical Monitoring : Track degradation via HPLC and identify byproducts with LC-MS .

- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds.

Q. What computational tools predict its reactivity in novel reactions?

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.

- Catalysis : Use immobilized lipases for esterification to reduce waste .

- Atom Economy : Optimize stoichiometry to minimize byproducts.

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Fluorination Safety : DAST is moisture-sensitive and toxic; alternatives like Fluolead® may improve safety .

- Purification Scalability : Switch from column chromatography to fractional crystallization or continuous flow systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.